molecular formula C10H17NOS2 B13900510 1-[(4S)-4-tert-butyl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one

1-[(4S)-4-tert-butyl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one

Cat. No.: B13900510
M. Wt: 231.4 g/mol
InChI Key: DMJVOBBWTHWUTB-SSDOTTSWSA-N
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Description

1-[(4S)-4-tert-butyl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one is a compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4S)-4-tert-butyl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one typically involves the reaction of a thiazolidinone derivative with a suitable alkylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4S)-4-tert-butyl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various alkyl or aryl-substituted thiazolidinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4S)-4-tert-butyl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-oxazolidin-3-yl]hex-2-en-1-one
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

1-[(4S)-4-tert-butyl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one is unique due to its specific thiazolidinone structure with a tert-butyl group and a sulfanylidene moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C10H17NOS2

Molecular Weight

231.4 g/mol

IUPAC Name

1-[(4S)-4-tert-butyl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one

InChI

InChI=1S/C10H17NOS2/c1-5-8(12)11-7(10(2,3)4)6-14-9(11)13/h7H,5-6H2,1-4H3/t7-/m1/s1

InChI Key

DMJVOBBWTHWUTB-SSDOTTSWSA-N

Isomeric SMILES

CCC(=O)N1[C@H](CSC1=S)C(C)(C)C

Canonical SMILES

CCC(=O)N1C(CSC1=S)C(C)(C)C

Origin of Product

United States

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